molecular formula C13H17N B2645075 6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole CAS No. 6731-86-8

6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole

Cat. No. B2645075
CAS RN: 6731-86-8
M. Wt: 187.286
InChI Key: GVYJONDNSWCNHQ-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a biochemical used for proteomics research . It has a molecular formula of C13H17N and a molecular weight of 187.28 .


Molecular Structure Analysis

The molecular structure of 6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is represented by the SMILES string Cc1ccc2NC3CCCCC3c2c1 . The InChI code for this compound is 1S/C13H17N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,10,12,14H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a solid at room temperature . It has a molecular weight of 187.28 .

Scientific Research Applications

properties

IUPAC Name

6-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,10,12,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYJONDNSWCNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501338932
Record name 2,3,4,4a,9,9a-Hexahydro-6-methyl-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501338932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole

CAS RN

6731-86-8
Record name 2,3,4,4a,9,9a-Hexahydro-6-methyl-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501338932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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